2,3,4,5-Tetramethyl-2-cyclopentenone

Catalog No.
S703011
CAS No.
54458-61-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetramethyl-2-cyclopentenone

CAS Number

54458-61-6

Product Name

2,3,4,5-Tetramethyl-2-cyclopentenone

IUPAC Name

2,3,4,5-tetramethylcyclopent-2-en-1-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3

InChI Key

ARUAYSANQMCCEN-UHFFFAOYSA-N

SMILES

CC1C(C(=O)C(=C1C)C)C

Canonical SMILES

CC1C(C(=O)C(=C1C)C)C

2,3,4,5-Tetramethyl-2-cyclopentenone (TMCP) has been utilized in the scientific research field for the synthesis of chiral pre-ligands. These pre-ligands are molecules that can bind to a metal center to form a catalyst, which is a substance that accelerates chemical reactions. Specifically, TMCP was employed in the creation of (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene. The reaction involves TMCP interacting with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene. []

2,3,4,5-Tetramethyl-2-cyclopentenone is an organic compound with the molecular formula C₉H₁₄O. This compound is characterized by a cyclopentene ring with four methyl groups attached to the 2, 3, 4, and 5 positions. It appears as a colorless to pale yellow liquid and has a boiling point of approximately 100 °C at reduced pressure (30 mm Hg) and a flash point of 73 °C . The compound is known for its distinctive structure that contributes to its unique chemical properties.

TMCP's primary function in scientific research lies in its catalytic activity for ring-opening reactions. It is believed to activate the β-unsaturated ketone through coordination with the ketone carbonyl group, making it susceptible to nucleophilic attack and subsequent ring-opening [].

Due to its reactive double bond. Notably, it can undergo:

  • Electrophilic Addition: The double bond in the cyclopentene structure can react with electrophiles.
  • Nucleophilic Substitution: The carbonyl group in the compound can be targeted by nucleophiles.
  • Condensation Reactions: It can participate in reactions forming larger molecules through condensation.

These reactions are often utilized in synthetic organic chemistry to create more complex molecules .

Research indicates that 2,3,4,5-tetramethyl-2-cyclopentenone exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound has shown effectiveness against various bacterial strains.
  • Antioxidant Properties: Its structure allows it to scavenge free radicals, contributing to its antioxidant capabilities.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest it may have applications in reducing inflammation .

Several methods have been developed for synthesizing 2,3,4,5-tetramethyl-2-cyclopentenone. Common approaches include:

  • Alkylation Reactions: Utilizing cyclopentadiene as a starting material and performing alkylation with methyl iodide or other alkyl halides.
  • Cyclization Reactions: Starting from simpler ketones or aldehydes and inducing cyclization through acid-catalyzed processes.
  • Diels-Alder Reactions: Employing diene and dienophile combinations that lead to the formation of the cyclopentene structure.

These methods allow for the efficient production of the compound in laboratory settings .

2,3,4,5-Tetramethyl-2-cyclopentenone finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Flavoring and Fragrance Industry: Its unique scent profile makes it valuable in creating fragrances and flavorings.
  • Pharmaceuticals: The biological activities associated with this compound suggest potential applications in drug development .

Interaction studies of 2,3,4,5-tetramethyl-2-cyclopentenone have focused on its reactivity with biological molecules. Key findings include:

  • Protein Interactions: The compound may interact with proteins through covalent bonding or non-covalent interactions.
  • Cellular Effects: Studies have indicated that it can influence cellular pathways related to oxidative stress and inflammation.

These interactions highlight its potential therapeutic applications and warrant further investigation into its mechanisms of action .

Several compounds share structural similarities with 2,3,4,5-tetramethyl-2-cyclopentenone. Here is a comparison with notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylcyclopenteneC₇H₁₂Lacks additional methyl groups; simpler structure
2-CyclopentenoneC₇H₈OContains fewer methyl groups; more reactive double bond
3-Methyl-2-cyclopentenoneC₈H₁₄OSimilar structure but different methyl positioning

The uniqueness of 2,3,4,5-tetramethyl-2-cyclopentenone lies in its four methyl substituents on the cyclopentene ring, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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